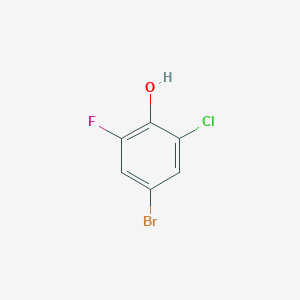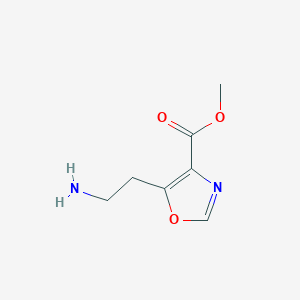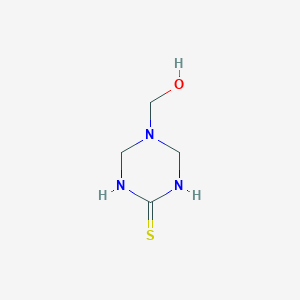
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione, also known as S-HMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. S-HMTT is a white crystalline solid that is soluble in water and ethanol. It is a derivative of 1,3,5-triazinane and contains a thione functional group.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to be related to the presence of the thione functional group. Thione compounds are known to possess antioxidant properties and can scavenge free radicals. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione may also act as a chelating agent, binding to metal ions and preventing them from participating in oxidative reactions.
Biochemische Und Physiologische Effekte
Studies have shown that 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has low toxicity and is well-tolerated in vivo. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has also been shown to possess antitumor activity, although the mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione is its low toxicity and high solubility in water and ethanol, making it easy to handle in the laboratory. However, the compound is relatively unstable and can decompose in the presence of light and heat. This can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione research. One area of interest is the development of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Another potential direction is the investigation of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione could be further studied for its potential use as a corrosion inhibitor in industrial applications.
Synthesemethoden
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione can be synthesized by the reaction of 1,3,5-triazinane-2-thione with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the addition of formaldehyde to the nitrogen atom of the triazine ring, followed by the elimination of water to form 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, antifungal, and antioxidant properties. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has also been investigated for its potential use as a corrosion inhibitor, as well as a chelating agent in metal ion removal. The compound has been used in the synthesis of other compounds and materials, such as metal complexes and nanoparticles.
Eigenschaften
CAS-Nummer |
187745-34-2 |
|---|---|
Produktname |
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione |
Molekularformel |
C4H9N3OS |
Molekulargewicht |
147.2 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C4H9N3OS/c8-3-7-1-5-4(9)6-2-7/h8H,1-3H2,(H2,5,6,9) |
InChI-Schlüssel |
UDZRTUHOIMAPQS-UHFFFAOYSA-N |
SMILES |
C1NC(=S)NCN1CO |
Kanonische SMILES |
C1NC(=S)NCN1CO |
Synonyme |
1,3,5-Triazine-2(1H)-thione,tetrahydro-5-(hydroxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




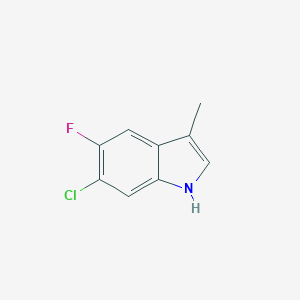
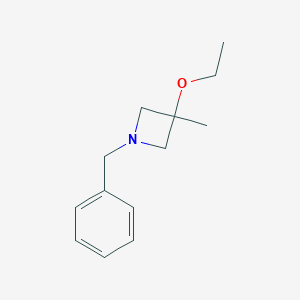
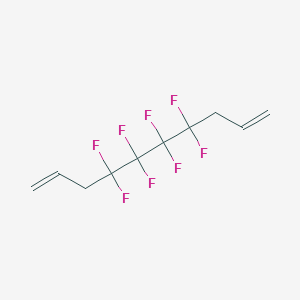
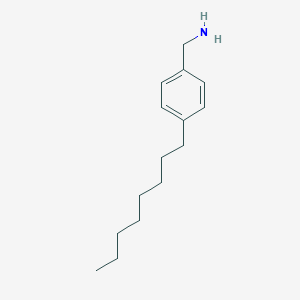
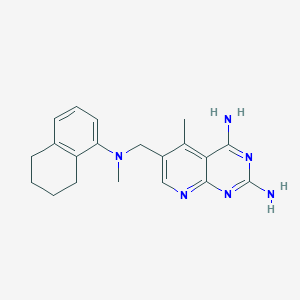
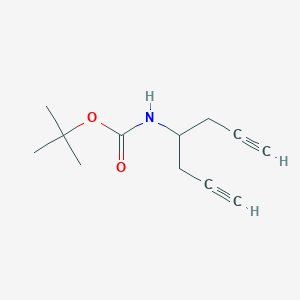
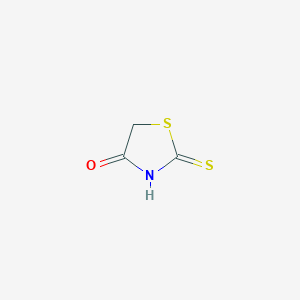
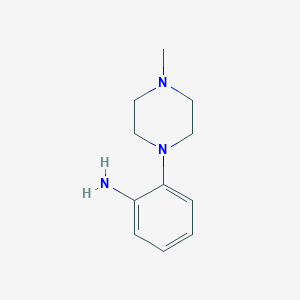
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
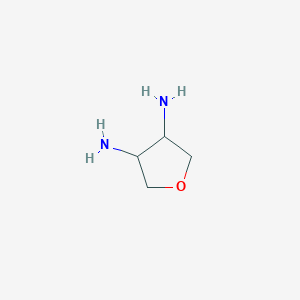
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
